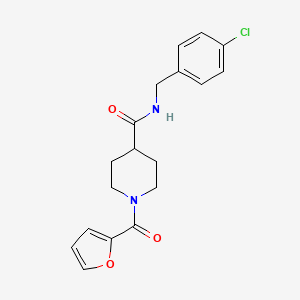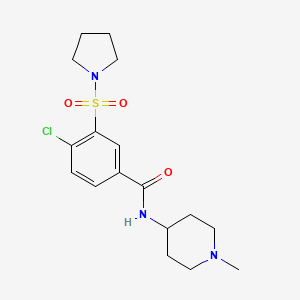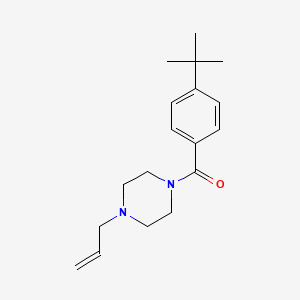
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPIP is a piperidinecarboxamide derivative that was first synthesized in 2009 by researchers at the University of California, San Francisco. Since then, BPIP has been studied for its mechanism of action and potential uses in various fields of research.
作用機序
The mechanism of action of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein aggregation. This compound has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may be the basis for its potential use in the treatment of Alzheimer's disease. Additionally, this compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation and Hsp90 activity, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. Additionally, this compound has been shown to increase the expression of genes involved in the regulation of energy metabolism, which may be related to its potential use in the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
One advantage of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide is that it is a relatively small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide. One area of interest is in the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Additionally, this compound may have potential uses in the treatment of cancer and metabolic disorders, and further studies are needed to explore these possibilities. Finally, research is needed to better understand the mechanism of action of this compound, which may lead to the development of more effective and targeted therapeutic agents.
合成法
The synthesis of 1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with butylsulfonyl chloride to form 2-butylsulfonyl-2,3-dihydro-4H-pyran. This compound is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.
科学的研究の応用
1-(butylsulfonyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide has been studied for its potential uses in various fields of scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-butylsulfonyl-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-4-5-9-21(19,20)16-8-6-7-12(10-16)13(18)15-14(2,3)11-17/h12,17H,4-11H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFKOEKHFMOXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5355226.png)

![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)

![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
